molecular formula C11H13N3O3S B6594753 Sulfisoxazole-13C6 CAS No. 1334378-46-9

Sulfisoxazole-13C6

Numéro de catalogue B6594753
Numéro CAS: 1334378-46-9
Poids moléculaire: 273.26 g/mol
Clé InChI: NHUHCSRWZMLRLA-MSQIWANRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfisoxazole-13C6 is the labelled analogue of Sulfisoxazole . It is an antibiotic effective against both Gram-negative and Gram-positive organisms . The empirical formula is 13C6C5H13N3O3S .


Molecular Structure Analysis

The molecular weight of Sulfisoxazole-13C6 is 273.26 . Its molecular formula is 13C6C5H13N3O3S . The SMILES string representation is Cc1noc(NS(=O)(=O)[13c]2[13cH][13cH]13c[13cH][13cH]2)c1C .

Applications De Recherche Scientifique

Inhibition of Small Extracellular Vesicles Secretion

Sulfisoxazole, an FDA-approved oral antibiotic, has been identified as an inhibitor of small extracellular vesicles (sEV) secretion from breast cancer cells. It interferes with the endothelin receptor A (ETA) and has shown significant anti-tumor and anti-metastatic effects in mouse models of breast cancer xenografts. This research suggests the potential of sulfisoxazole for sEV-targeted cancer therapies and studies on sEV biology (Im et al., 2019).

Electrochemical Analysis for Drug Determination

The voltammetric analysis of sulfamethoxazole, a related sulfonamide, at a multiwalled carbon nanotube (MWCNT)-Nafion modified glassy carbon electrode, has been detailed. This research shows the potential for precise electrochemical methods for determining sulfonamides in pharmaceutical formulations and biological samples, offering a pathway for the analytical applications of sulfisoxazole and related compounds (Issac & Girish Kumar, 2009).

Enhancement of Antitumor Immune Response

Sulfisoxazole has been shown to significantly decrease the level of exosomal PD-L1 in blood, enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibody. This suggests sulfisoxazole's role in regulating immunosuppression through the inhibition of exosomal PD-L1, potentially improving the response rate of immune therapies in cancer treatment (Shin et al., 2021).

Complexation with Hydroxypropyl-β-Cyclodextrin

Research on the complexation of sulfisoxazole with hydroxypropyl-β-cyclodextrin (HP-β-CD) indicates an improvement in solubilization of sulfisoxazole through pH adjustments and the use of multicomponent systems. This study presents a foundation for enhancing the delivery and efficacy of sulfonamide drugs, including sulfisoxazole, by improving their solubility and stability (Gladys et al., 2003).

Oxidation by Ferrate(VI)

The study on the chemical oxidation of sulfisoxazole and other sulfonamides by ferrate(VI) highlights a potential environmental application for the removal of these antibiotics from water. This research provides insight into using ferrate(VI) as an environmentally friendly oxidant for the degradation of sulfonamides, converting them into less toxic byproducts (Sharma et al., 2006).

Mécanisme D'action

Safety and Hazards

Sulfisoxazole-13C6 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling it .

Orientations Futures

Sulfisoxazole and its analogues, including Sulfisoxazole-13C6, continue to be subjects of research. For instance, a study has shown highly efficient degradation of Sulfisoxazole by natural chalcopyrite-activated peroxymonosulfate . This suggests potential future directions in understanding the environmental fate and treatment of Sulfisoxazole and its analogues.

Propriétés

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHCSRWZMLRLA-MSQIWANRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfisoxazole-13C6

CAS RN

1334378-46-9
Record name 1334378-46-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.